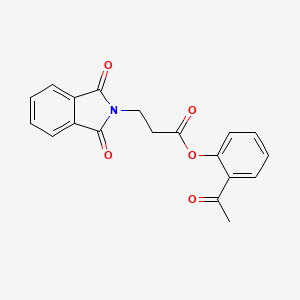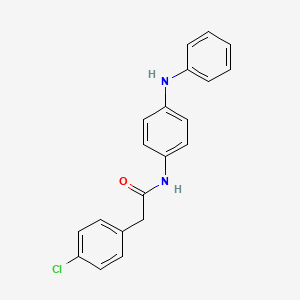![molecular formula C13H18Cl2N2 B5740144 1-[(2,6-dichlorophenyl)methyl]-4-ethylpiperazine](/img/structure/B5740144.png)
1-[(2,6-dichlorophenyl)methyl]-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,6-dichlorophenyl)methyl]-4-ethylpiperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-dichlorophenyl)methyl]-4-ethylpiperazine typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-ethylpiperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods allow for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher purity and reduced by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2,6-dichlorophenyl)methyl]-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1-[(2,6-dichlorophenyl)methyl]-4-ethylpiperazine has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex compounds.
Mecanismo De Acción
The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2,4-dichlorophenyl)methyl]-4-ethylpiperazine
- 1-[(2,6-dichlorophenyl)methyl]-4-methylpiperazine
- 1-[(2,6-dichlorophenyl)methyl]-4-isopropylpiperazine
Uniqueness
1-[(2,6-dichlorophenyl)methyl]-4-ethylpiperazine is unique due to its specific substitution pattern on the piperazine ring and the presence of the 2,6-dichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c1-2-16-6-8-17(9-7-16)10-11-12(14)4-3-5-13(11)15/h3-5H,2,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBYHGFIECWSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5740106.png)
![N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5740122.png)
![N-(3,5-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide](/img/structure/B5740128.png)

![N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5740147.png)
![2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5740150.png)

![3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5740167.png)
![5-[(4-tert-butylbenzoyl)amino]benzene-1,3-dicarboxamide](/img/structure/B5740174.png)


